KYP-2047

Descripción general

Descripción

La oligopeptidasa de prolil es una serina proteasa que desempeña un papel crucial en la regulación de diversas funciones celulares, incluyendo el estrés oxidativo, la agregación de proteínas y la inflamación . KYP-2047 ha sido estudiado por sus potenciales efectos terapéuticos en varias enfermedades, incluyendo los trastornos neurodegenerativos y el cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de KYP-2047 implica el acoplamiento de cloruro de 4-fenilbutanóil con L-prolina, seguido de la adición de (S)-cianopirrolidina. Las condiciones de reacción típicamente implican el uso de una base, como la trietilamina, y un solvente orgánico, como el diclorometano. La reacción se lleva a cabo a temperatura ambiente, y el producto se purifica utilizando cromatografía en columna .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para asegurar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar la formación de subproductos y para garantizar la escalabilidad del proceso .

Análisis De Reacciones Químicas

Tipos de reacciones

KYP-2047 se somete a varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: this compound puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como las aminas y los alcoholes.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de óxidos, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Case Studies and Research Findings

- Oral Squamous Cell Carcinoma (OSCC) : In vitro studies using CAL27, HSC-2, and HSC-3 cell lines revealed that KYP-2047 reduced cell viability significantly at concentrations of 50 μM and 100 μM. It increased pro-apoptotic markers (Bax, Bad, caspase-3) while decreasing anti-apoptotic Bcl-2 levels. Additionally, in vivo studies showed that this compound at doses of 1 mg/kg and 5 mg/kg reduced tumor burden and angiogenesis markers (VEGF and eNOS) in xenograft models .

| Study | Cell Line | Concentration | Effect on Cell Viability | Apoptotic Markers | Angiogenesis Markers |

|---|---|---|---|---|---|

| Study 1 | CAL27 | 50 μM | Significant reduction | Increased Bax | Decreased VEGF |

| Study 2 | HSC-2 | 100 μM | Significant reduction | Increased Caspase-3 | Decreased eNOS |

Glioblastoma

In glioblastoma models, this compound was shown to reduce cell viability significantly at concentrations of 50 µM and 100 µM. The compound also modulated apoptotic pathways by increasing p53 expression while decreasing Bcl-2 levels .

Parkinson’s Disease

This compound has been investigated for its neuroprotective effects in models of Parkinson's disease. Studies demonstrated that it reduced α-synuclein aggregation in both cellular and transgenic mouse models.

Key Findings

In a study involving A30P α-synuclein transgenic mice, this compound treatment resulted in a significant reduction of α-synuclein immunoreactivity and soluble protein levels in the brain . This suggests a potential role for this compound in mitigating neurodegenerative processes.

Mechanism

This compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokine production and protecting cells from oxidative stress.

Research Outcomes

In studies involving human retinal pigment epithelial cells (ARPE-19), this compound was found to reduce the production of pro-inflammatory cytokines and protect against cytotoxicity induced by MG-132 .

| Study | Cell Type | Cytokine Production | Cell Viability |

|---|---|---|---|

| Study 1 | ARPE-19 | Reduced | Protected |

Mecanismo De Acción

KYP-2047 ejerce sus efectos al inhibir la actividad de la oligopeptidasa de prolil. Esta inhibición conduce a la estabilización conformacional del sitio activo de la enzima, que a su vez regula las interacciones proteína-proteína. La inhibición de la oligopeptidasa de prolil por this compound se ha asociado con la activación de la autofagia, la reducción del estrés oxidativo y la regulación de la inflamación . Además, se ha demostrado que this compound modula la angiogénesis y la apoptosis en las células cancerosas, lo que contribuye a sus efectos anticancerígenos .

Comparación Con Compuestos Similares

KYP-2047 es único en su alta potencia y selectividad como inhibidor de la oligopeptidasa de prolil. Los compuestos similares incluyen:

BocTrpPrdN: Un inhibidor de la oligopeptidasa de prolil basado en cianopirrolidina con actividad inhibitoria similar.

BocGlyPrdN: Otro inhibidor basado en cianopirrolidina con efectos comparables.

This compound destaca por sus efectos bien documentados en el estrés oxidativo, la agregación de proteínas y la inflamación, lo que lo convierte en una herramienta valiosa tanto en aplicaciones de investigación como terapéuticas .

Actividad Biológica

KYP-2047 is a potent inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in various biological processes, including neurodegeneration and cancer progression. This compound has garnered attention due to its multifaceted biological activity, particularly in the context of neuroprotection, anti-cancer effects, and inflammation modulation.

This compound exhibits a high affinity for POP, with an inhibition constant (Ki) of 0.023 nM . By inhibiting POP, this compound influences several pathways:

- Neuroprotection : It clears α-synuclein aggregates in neuronal cells, which are associated with neurodegenerative diseases like Parkinson's disease.

- Angiogenesis : The compound induces angiogenesis through POP inhibition, impacting vascular development and repair mechanisms.

- Tau Aggregation : this compound reduces tau aggregation in cellular models relevant to tauopathies, including frontotemporal dementia .

In Vitro Studies

Several studies have explored the effects of this compound on various cancer cell lines and models:

-

Oral Squamous Cell Carcinoma (OSCC) :

- In vitro studies demonstrated that this compound significantly reduced the viability of tongue squamous cell carcinoma (TSCC) at concentrations of 50 μM and 100 μM. It increased pro-apoptotic markers such as Bax and caspase-3 while decreasing anti-apoptotic Bcl-2 levels .

- Table 1: Effects of this compound on TSCC Cell Viability

Concentration (μM) Viability Reduction (%) 50 Significant 100 Significant - Inflammation Modulation :

In Vivo Studies

This compound's efficacy has also been assessed in animal models:

-

Xenograft Models :

- In CAL27-xenograft models, treatment with this compound at doses of 1 mg/kg and 5 mg/kg resulted in significant reductions in tumor burden and weight, alongside decreased expression of angiogenesis markers such as VEGF and endothelial nitric oxide synthase (eNOS) .

- Table 2: In Vivo Effects of this compound on Tumor Burden

Dose (mg/kg) Tumor Weight Reduction (%) VEGF Reduction (%) 1 Significant Significant 5 Significant Significant - Neurodegenerative Models :

Case Studies

A notable case study highlighted the beneficial effects of this compound on OSCC treatment. The research team concluded that the compound could serve as a promising therapeutic strategy against oral cancer progression due to its ability to induce apoptosis and inhibit angiogenesis .

Propiedades

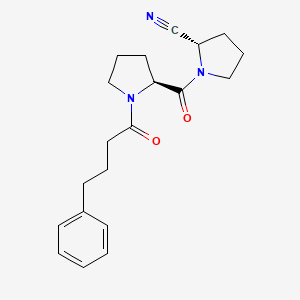

IUPAC Name |

(2S)-1-[(2S)-1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c21-15-17-10-5-13-22(17)20(25)18-11-6-14-23(18)19(24)12-4-9-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-14H2/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXFAUXQZWJGCJ-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)CCCC3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796874-99-2 | |

| Record name | KYP-2047 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796874992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KYP-2047 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J78D7C2FJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.